molecular formula C11H11N3O3 B11776423 Ethyl 3-(2-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate

Ethyl 3-(2-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B11776423
M. Wt: 233.22 g/mol
InChI Key: GPQZEWMWNLTQJG-UHFFFAOYSA-N
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Description

Ethyl 3-(2-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-(2-hydroxyphenyl)hydrazinecarboxylate with formic acid, leading to the formation of the triazole ring. The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 3-(2-oxo-phenyl)-1H-1,2,4-triazole-5-carboxylate, while reduction can produce 3-(2-hydroxyphenyl)-1,2-dihydro-1,2,4-triazole-5-carboxylate.

Scientific Research Applications

Ethyl 3-(2-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and antifungal properties.

    Medicine: Research is ongoing into its potential as a pharmaceutical agent, particularly in the development of new drugs for treating infections and other diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Ethyl 3-(2-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

ethyl 3-(2-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate

InChI

InChI=1S/C11H11N3O3/c1-2-17-11(16)10-12-9(13-14-10)7-5-3-4-6-8(7)15/h3-6,15H,2H2,1H3,(H,12,13,14)

InChI Key

GPQZEWMWNLTQJG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NN1)C2=CC=CC=C2O

Origin of Product

United States

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